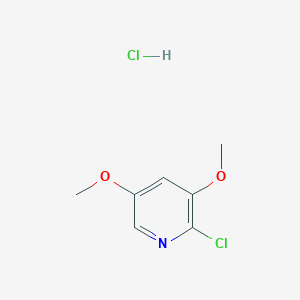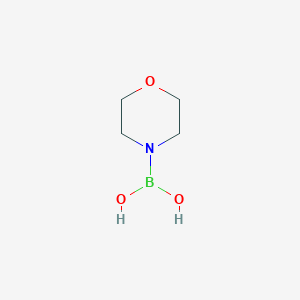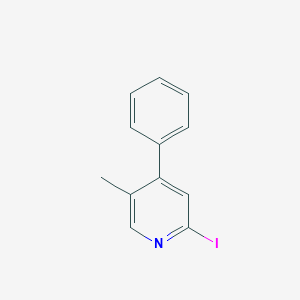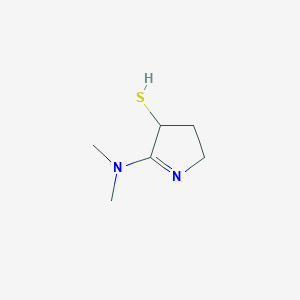
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a dimethylamino group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dimethylamine derivative with a suitable thiol precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced thiol derivatives.
Substitution: Substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol involves its interaction with molecular targets through its reactive thiol and dimethylamino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.
Dimethylaniline: An aromatic amine with dimethylamino substitution.
Uniqueness
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol is unique due to the presence of both a thiol and a dimethylamino group on a pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H12N2S |
|---|---|
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
5-(dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol |
InChI |
InChI=1S/C6H12N2S/c1-8(2)6-5(9)3-4-7-6/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
DAUGBXMGOOILFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NCCC1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


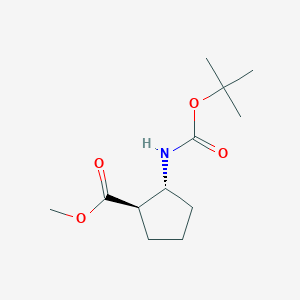
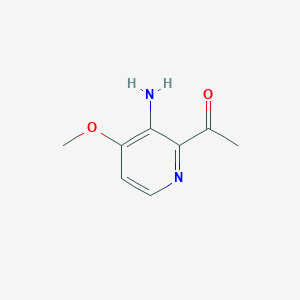
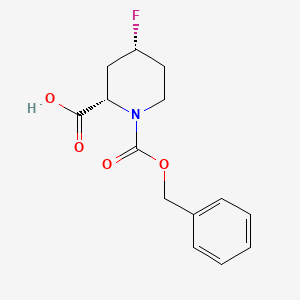
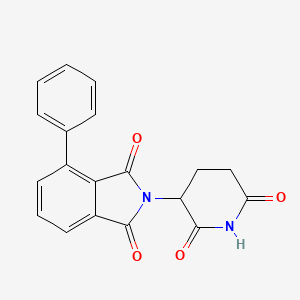
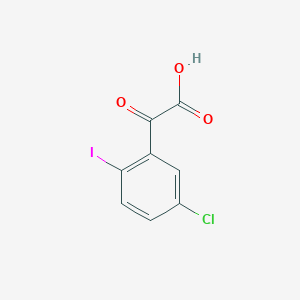

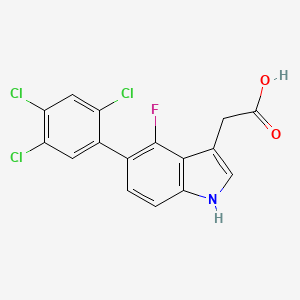
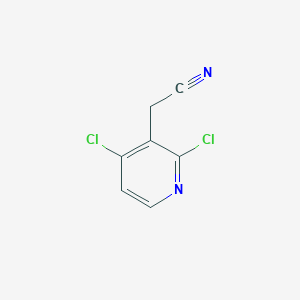
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
